molecular formula C21H19Cl2N3O3 B252144 N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide

N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide

Cat. No. B252144
M. Wt: 432.3 g/mol
InChI Key: OFMJMLFMSCQANI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide, also known as JNJ-10198409, is a small molecule antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. TRPV1 is a non-selective cation channel expressed in nociceptive neurons that plays a key role in the sensation of pain. JNJ-10198409 has been studied extensively for its potential therapeutic applications in pain management.

Mechanism of Action

N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide is a selective antagonist of the TRPV1 receptor. TRPV1 is a non-selective cation channel expressed in nociceptive neurons that plays a key role in the sensation of pain. N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide binds to the TRPV1 receptor and blocks its activation by endogenous ligands such as capsaicin, heat, and protons. This results in the inhibition of pain signaling in nociceptive neurons.
Biochemical and Physiological Effects
N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has been shown to have analgesic effects in animal models of acute and chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. In addition, N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has been shown to have anti-inflammatory effects in animal models of inflammation. N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has also been shown to have a good safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has several advantages for lab experiments. It is a selective antagonist of the TRPV1 receptor, which allows for the study of the specific role of TRPV1 in pain signaling. In addition, N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has been shown to have a good safety profile in preclinical studies. However, there are also limitations to the use of N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide in lab experiments. Its low solubility in water may limit its use in certain experiments, and its high cost may make it difficult to obtain for some researchers.

Future Directions

There are several future directions for the study of N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide. One potential application is in the development of new pain medications. N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has been shown to have analgesic effects in animal models of acute and chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. In addition, N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has been shown to have anti-inflammatory effects in animal models of inflammation. Another potential application is in the study of the role of TRPV1 in other physiological processes, such as thermoregulation and cardiovascular function. Finally, there is potential for the development of new TRPV1 antagonists with improved pharmacological properties.

Synthesis Methods

The synthesis of N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide involves several steps, starting with the reaction of 2,5-dichlorofuran with ethyl 3-aminopropionate to form the corresponding ester. The ester is then converted to the amide using 3,4-dichlorophenyl isocyanate. The resulting amide is then reacted with 6-methyl-3-pyridinecarboxylic acid to form N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide. The overall yield of N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide is approximately 12%.

Scientific Research Applications

N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in pain management. It has been shown to have analgesic effects in animal models of acute and chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. In addition, N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has been shown to have anti-inflammatory effects in animal models of inflammation.

properties

Molecular Formula

C21H19Cl2N3O3

Molecular Weight

432.3 g/mol

IUPAC Name

N-[3-[[5-(3,4-dichlorophenyl)furan-2-carbonyl]amino]propyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C21H19Cl2N3O3/c1-13-3-4-15(12-26-13)20(27)24-9-2-10-25-21(28)19-8-7-18(29-19)14-5-6-16(22)17(23)11-14/h3-8,11-12H,2,9-10H2,1H3,(H,24,27)(H,25,28)

InChI Key

OFMJMLFMSCQANI-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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